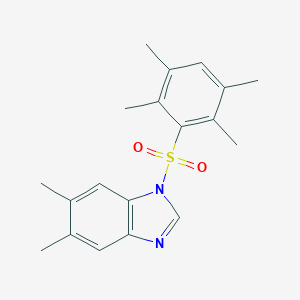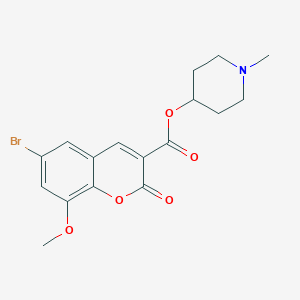
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple methyl groups and a sulfonyl group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the sulfonylation of 5,6-dimethyl-1H-benzimidazole with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce the corresponding amine or alcohol derivatives.
Scientific Research Applications
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-1H-benzimidazole: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2,3,5,6-tetramethylbenzenesulfonyl chloride: Used as a reagent in the synthesis of sulfonyl derivatives but lacks the benzimidazole core.
Uniqueness
5,6-DIMETHYL-1-(2,3,5,6-TETRAMETHYLBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the benzimidazole core and the sulfonyl group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a valuable compound in various fields of research.
Properties
Molecular Formula |
C19H22N2O2S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
5,6-dimethyl-1-(2,3,5,6-tetramethylphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C19H22N2O2S/c1-11-8-17-18(9-12(11)2)21(10-20-17)24(22,23)19-15(5)13(3)7-14(4)16(19)6/h7-10H,1-6H3 |
InChI Key |
MWUOMPWHOUKYGY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2C=NC3=C2C=C(C(=C3)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)







![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)
![6-bromo-3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B288739.png)


